4-Bromo-3-(methylthio)-1H-indazole
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Overview
Description
4-Bromo-3-(methylthio)-1H-indazole is a chemical compound belonging to the indazole family, characterized by a bromine atom at the 4th position and a methylthio group at the 3rd position on the indazole ring. Indazoles are heterocyclic aromatic organic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methylthio)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-(methylthio)-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methylthio)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indazole derivatives.
Scientific Research Applications
4-Bromo-3-(methylthio)-1H-indazole has been explored in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(methylthio)phenylboronic acid
- 4-Bromo-3-methylanisole
- 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid
Uniqueness
4-Bromo-3-(methylthio)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7BrN2S |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-bromo-3-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
OLAPMMIUFGNWGW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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